5,8-diethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
Overview
Description
5,8-diethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that features a fused ring system incorporating thieno, triazolo, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-diethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-2-thiophenecarboxylic acid methyl ester with hydrazine hydrate to form a hydrazide intermediate. This intermediate then undergoes cyclization with formamide under acidic conditions to yield the desired triazolo[4,3-c]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5,8-diethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
5,8-diethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly as inhibitors of enzymes like cyclin-dependent kinases.
Biological Studies: Used in the study of its effects on various cell lines, including cancer cells, to evaluate its cytotoxicity and potential as an anticancer agent.
Industrial Applications: Employed in the synthesis of other complex heterocyclic compounds used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,8-diethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, as a cyclin-dependent kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby inhibiting cell cycle progression . This action is crucial in its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine: Similar structure but with alkoxy groups instead of ethyl groups.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring fused with a triazole ring.
Uniqueness
5,8-diethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific substitution pattern and the presence of both thieno and triazolo rings fused with a pyrimidine ring. This unique structure contributes to its distinct biological activities and potential as a versatile scaffold in drug design.
Properties
IUPAC Name |
7,11-diethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-3-7-5-8-10-14-12-6-15(10)9(4-2)13-11(8)16-7/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUZVWIFSKRIAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N3C2=NN=C3)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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